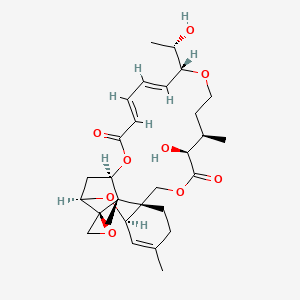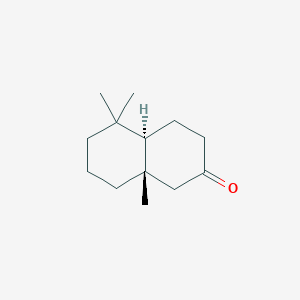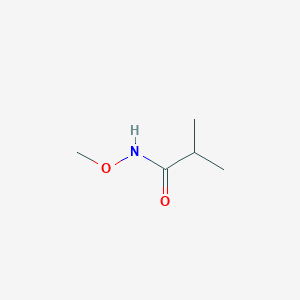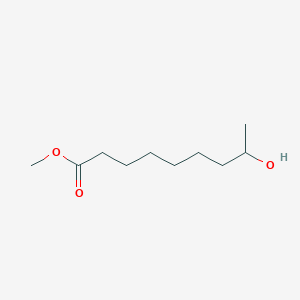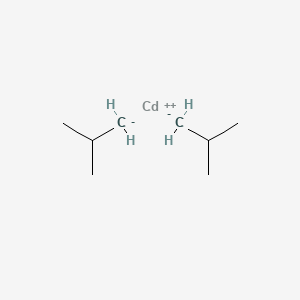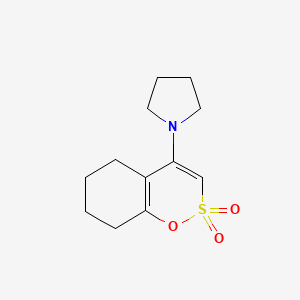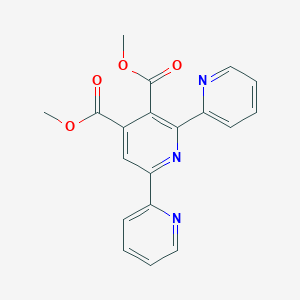
dimethyl 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylate is a complex organic compound known for its unique structure and versatile applications. It is characterized by the presence of pyridine rings and ester functional groups, making it a valuable compound in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where pyridine-2,6-dicarboxylic acid and methanol are reacted in the presence of a suitable catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Dimethyl 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylate involves its interaction with various molecular targets. The pyridine rings can coordinate with metal ions, forming stable complexes. These interactions can influence various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: A simpler analog with similar ester functional groups.
Dimethyl 4-formylpyridine-2,6-dicarboxylate: Contains an additional formyl group, offering different reactivity.
Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate: A related compound with nitrophenyl substitution.
Uniqueness
Dimethyl 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylate is unique due to its multiple pyridine rings and ester groups, which provide a versatile platform for various chemical modifications and applications .
Propiedades
Número CAS |
247058-04-4 |
|---|---|
Fórmula molecular |
C19H15N3O4 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
dimethyl 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C19H15N3O4/c1-25-18(23)12-11-15(13-7-3-5-9-20-13)22-17(16(12)19(24)26-2)14-8-4-6-10-21-14/h3-11H,1-2H3 |
Clave InChI |
SUVWAYUSNALJSS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1C(=O)OC)C2=CC=CC=N2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


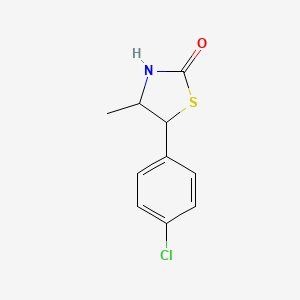

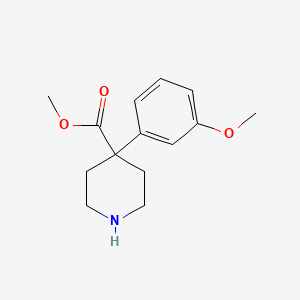

![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)


